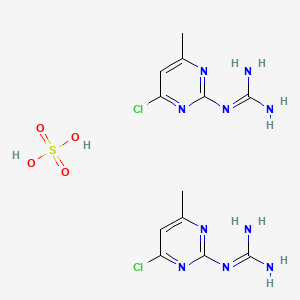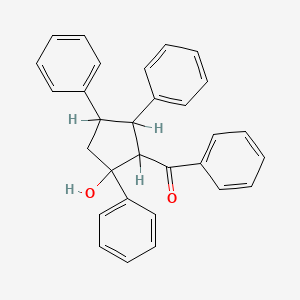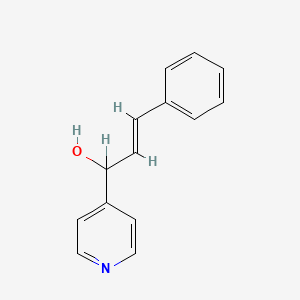
alpha-(2-Phenylvinyl)-4-pyridinemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(2-Phenylvinyl)-4-pyridinemethanol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a phenylvinyl group attached to the alpha position of a pyridine ring, with a hydroxyl group attached to the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Phenylvinyl)-4-pyridinemethanol typically involves the reaction of 4-pyridinemethanol with a phenylvinyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the hydroxyl group on the pyridine ring. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Alpha-(2-Phenylvinyl)-4-pyridinemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The phenylvinyl group can be reduced to a phenylethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent such as dichloromethane.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a phenylethyl derivative.
Substitution: Formation of halogenated derivatives.
科学研究应用
Alpha-(2-Phenylvinyl)-4-pyridinemethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of materials with specific optical or electronic properties.
作用机制
The mechanism of action of alpha-(2-Phenylvinyl)-4-pyridinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylvinyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Alpha-(2-Phenylvinyl)-4-pyridinemethanol can be compared with other pyridine derivatives, such as:
2-Phenyl-4-pyridinemethanol: Lacks the vinyl group, resulting in different chemical reactivity and biological activity.
4-Phenyl-2-pyridinemethanol: The phenyl group is attached to a different position on the pyridine ring, leading to variations in its properties.
4-Vinyl-2-pyridinemethanol: The vinyl group is attached to a different position, affecting its chemical behavior and applications.
The uniqueness of this compound lies in the specific arrangement of the phenylvinyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
24060-94-4 |
|---|---|
分子式 |
C14H13NO |
分子量 |
211.26 g/mol |
IUPAC 名称 |
(E)-3-phenyl-1-pyridin-4-ylprop-2-en-1-ol |
InChI |
InChI=1S/C14H13NO/c16-14(13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-11,14,16H/b7-6+ |
InChI 键 |
BSCSDCSDQDCGBS-VOTSOKGWSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(C2=CC=NC=C2)O |
规范 SMILES |
C1=CC=C(C=C1)C=CC(C2=CC=NC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


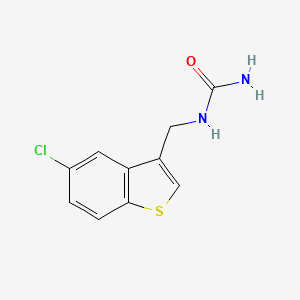
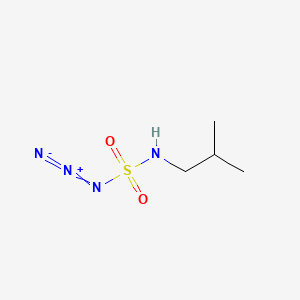
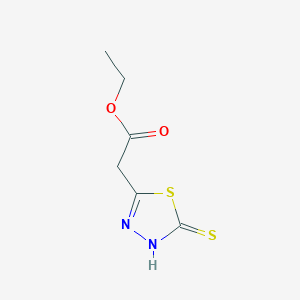
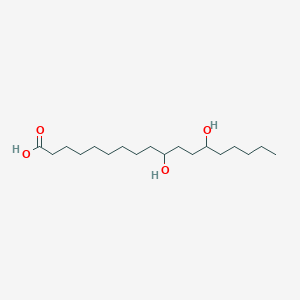
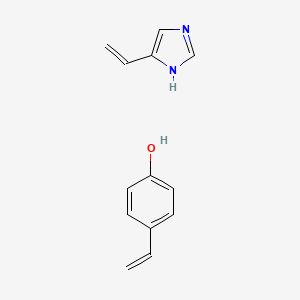
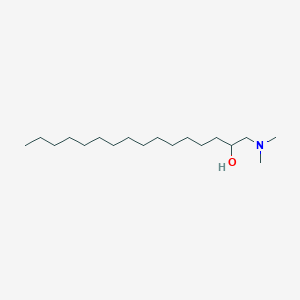

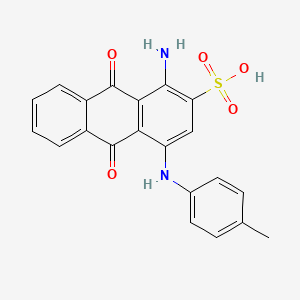
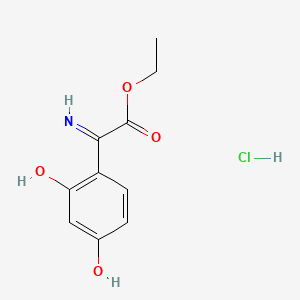
![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)


